Ethyl (R)-(-)-mandelate
Overview
Description
Ethyl ®-(-)-mandelate is an organic compound that belongs to the class of esters. It is derived from mandelic acid, which is an aromatic alpha-hydroxy acid. The compound is characterized by its chiral center, making it optically active. The ®-(-) enantiomer of ethyl mandelate is of particular interest due to its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl ®-(-)-mandelate can be synthesized through the esterification of ®-(-)-mandelic acid with ethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of ethyl ®-(-)-mandelate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemical catalysts and minimizing by-products.
Types of Reactions:
Oxidation: Ethyl ®-(-)-mandelate can undergo oxidation reactions to form mandelic acid or other oxidized derivatives.
Reduction: The ester can be reduced to produce the corresponding alcohol, ethyl mandelate alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Oxidation: Mandelic acid and its derivatives.
Reduction: Ethyl mandelate alcohol.
Substitution: Various substituted ethyl mandelate derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl ®-(-)-mandelate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Medicine: Ethyl ®-(-)-mandelate is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma. Additionally, it serves as an intermediate in the synthesis of various fine chemicals.
Mechanism of Action
The mechanism of action of ethyl ®-(-)-mandelate primarily involves its interaction with enzymes and other biological molecules. As an ester, it can be hydrolyzed by esterases to release mandelic acid and ethanol. The chiral nature of the compound allows it to interact selectively with chiral receptors and enzymes, influencing its biological activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl ®-(-)-mandelate can be compared with other similar compounds, such as:
Ethyl (S)-(+)-mandelate: The enantiomer of ethyl ®-(-)-mandelate, which has different optical activity and potentially different biological effects.
Methyl ®-(-)-mandelate: A similar ester with a methyl group instead of an ethyl group, which may have different physical and chemical properties.
Ethyl ®-(-)-lactate: Another chiral ester with a similar structure but derived from lactic acid instead of mandelic acid.
The uniqueness of ethyl ®-(-)-mandelate lies in its specific chiral configuration and the resulting enantiomeric purity, which makes it particularly valuable in applications requiring high stereoselectivity.
Properties
IUPAC Name |
ethyl (2R)-2-hydroxy-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXHIDRUJXPDOD-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147492 | |
Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10606-72-1 | |
Record name | (-)-Ethyl mandelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10606-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the enzymatic synthesis of ethyl (R)-(-)-mandelate advantageous?
A1: Traditional chemical synthesis of chiral molecules like this compound often involves harsh conditions and can be environmentally unfriendly. Utilizing enzymes offers a greener alternative. The research highlights the use of a thermophilic alcohol dehydrogenase (ADH) from Thermus thermophilus (ADHTt) []. This enzyme exhibits high enantioselectivity, meaning it primarily produces the desired (R)-enantiomer of ethyl mandelate. Additionally, ADHTt functions at high temperatures [], which can be beneficial for industrial applications by increasing reaction rates and reducing the risk of contamination.
Q2: How efficient is the ADHTt enzyme in producing this compound?
A2: The research demonstrates that ADHTt, coupled with an NADH-recycling system, can achieve high enantiomeric excess (ee) in synthesizing this compound. Specifically, it yields the product with a 95% ee []. This high enantioselectivity is crucial, as different enantiomers of a molecule can have vastly different biological activities.
Q3: Beyond this compound, what other substrates does ADHTt show activity towards?
A3: Research indicates that ADHTt exhibits a preference for reducing aromatic ketones and α-keto esters []. For instance, it effectively reduces acetophenone, 2,2,2-trifluoroacetophenone, and α-tetralone to their corresponding alcohols with high enantioselectivity []. This broad substrate specificity suggests that ADHTt and similar enzymes could be valuable tools for the synthesis of various chiral compounds.
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